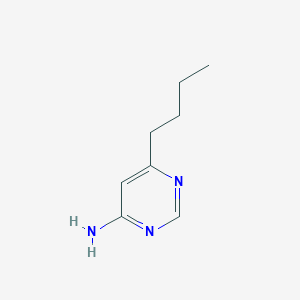
6-丁基嘧啶-4-胺
描述
6-Butylpyrimidin-4-amine is a heterocyclic aromatic compound that belongs to the pyrimidine family Pyrimidines are characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3
科学研究应用
6-Butylpyrimidin-4-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists.
Industry: The compound is used in the production of agrochemicals and materials with specific electronic properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Butylpyrimidin-4-amine typically involves the reaction of butylamine with a pyrimidine derivative. One common method is the nucleophilic substitution reaction where butylamine reacts with 4-chloropyrimidine under mild conditions to yield 6-Butylpyrimidin-4-amine. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, with the addition of a base like potassium carbonate to facilitate the substitution.
Industrial Production Methods: Industrial production of 6-Butylpyrimidin-4-amine may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to make the process more environmentally friendly.
化学反应分析
Types of Reactions: 6-Butylpyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the 4-position of the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Potassium carbonate, ethanol, acetonitrile.
Major Products Formed:
Oxidation: Pyrimidine N-oxides.
Reduction: Amine derivatives.
Substitution: Various substituted pyrimidines depending on the nucleophile used.
作用机制
The mechanism of action of 6-Butylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. In receptor-mediated pathways, it can act as an antagonist, blocking the receptor and inhibiting downstream signaling pathways. These interactions are crucial for its potential therapeutic effects in treating various diseases.
相似化合物的比较
- 2-Butylpyrimidin-4-amine
- 4-Butylpyrimidin-2-amine
- 6-Methylpyrimidin-4-amine
Comparison: 6-Butylpyrimidin-4-amine is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to 2-Butylpyrimidin-4-amine and 4-Butylpyrimidin-2-amine, the position of the butyl group in 6-Butylpyrimidin-4-amine provides distinct steric and electronic effects, making it a valuable compound for targeted applications. Additionally, the presence of the butyl group at the 6-position enhances its lipophilicity, potentially improving its bioavailability and membrane permeability.
属性
IUPAC Name |
6-butylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3/c1-2-3-4-7-5-8(9)11-6-10-7/h5-6H,2-4H2,1H3,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDLPMCMKNKYERT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=NC=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


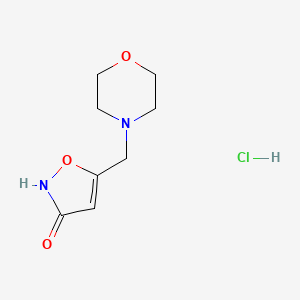
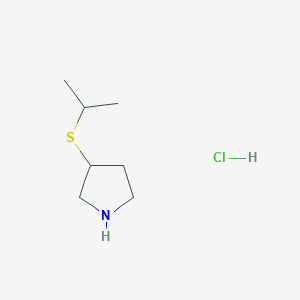
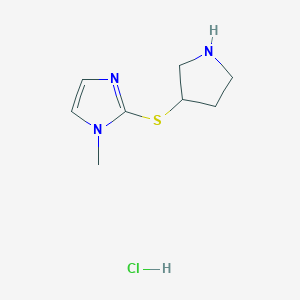
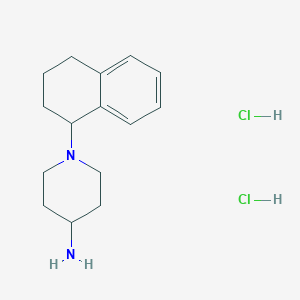
![2-{8-Azabicyclo[3.2.1]octan-3-ylsulfanyl}-1,3-benzoxazole hydrochloride](/img/structure/B1473445.png)
![2-{[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]methyl}piperidine hydrochloride](/img/structure/B1473446.png)


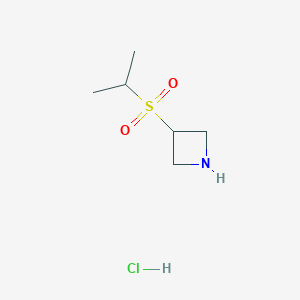
![2-{8-azabicyclo[3.2.1]octan-3-ylsulfanyl}-1H-1,3-benzodiazole hydrochloride](/img/structure/B1473454.png)
![1-methyl-5-[(pyrrolidin-2-ylmethyl)sulfanyl]-1H-1,2,3,4-tetrazole hydrochloride](/img/structure/B1473455.png)
![2-([(4-Chlorophenyl)sulfanyl]methyl)piperidine hydrochloride](/img/structure/B1473456.png)
![2-[2-(Cyclohexylsulfanyl)ethyl]piperidine hydrochloride](/img/structure/B1473457.png)
![2-[(Cyclohexylsulfanyl)methyl]piperidine hydrochloride](/img/structure/B1473461.png)
